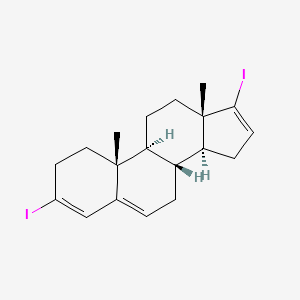
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester typically involves the acetylation of 3-amino-1,2-benzenedicarboxylic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The process can be catalyzed by acids such as sulfuric acid to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The acetylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-amino-1,2-benzenedicarboxylic acid and methanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: A range of substituted benzoic acid derivatives.
科学的研究の応用
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3-Acetylamino-4-ethyl-benzoic acid methyl ester
- Benzoic acid, 3-(acetylamino)-, methyl ester
Uniqueness
3-(Acetylamino)-1,2-benzenedicarboxylic Acid Methyl Ester is unique due to its specific substitution pattern on the benzoic acid ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
特性
分子式 |
C11H11NO5 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
2-acetamido-6-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-5-3-4-7(11(16)17-2)9(8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
YIHCHQXHOOQFOD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)



![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

